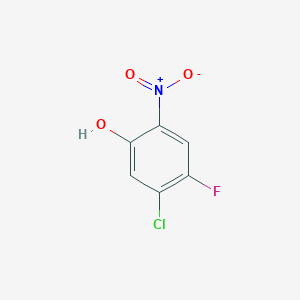

5-Chloro-4-fluoro-2-nitrophenol

Description

BenchChem offers high-quality 5-Chloro-4-fluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-fluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVVAVSPGWOFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626303 | |

| Record name | 5-Chloro-4-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65001-79-8 | |

| Record name | Phenol, 5-chloro-4-fluoro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65001-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-4-fluoro-2-nitrophenol: A Strategic Scaffold for Poly-Functionalized Heterocycles

This guide details the structural and synthetic profile of 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8), a specialized halogenated scaffold used in the development of kinase inhibitors and antibacterial benzoxazoles.

Molecular Architecture & Electronic Profile[1]

5-Chloro-4-fluoro-2-nitrophenol is a tri-substituted benzene derivative characterized by a "push-pull" electronic system.[1] The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group creates distinct zones of electrophilicity, governing its reactivity in nucleophilic aromatic substitution (

Structural Specifications

| Property | Data |

| CAS Number | 65001-79-8 |

| IUPAC Name | 5-Chloro-4-fluoro-2-nitrophenol |

| Molecular Formula | |

| Molecular Weight | 191.54 g/mol |

| Physical State | Yellow crystalline solid |

| Melting Point | 82–83 °C |

| pKa (Predicted) | ~5.5 (Acidified by |

Electronic Resonance & Regiochemistry

The molecule's reactivity is defined by the positions of the halogen substituents relative to the nitro group:

-

C1-Hydroxyl (-OH): Strong

-donor; directs electrophiles to C6 (ortho) and C4 (para), but C4 is blocked.[1] -

C2-Nitro (

): Strong -

C4-Fluoro (-F): Located meta to the nitro group.[1] It is deactivated towards

displacement.[1] -

C5-Chloro (-Cl): Located para to the nitro group.[1] It is highly activated for

displacement.[1]

This specific regiochemistry allows for "orthogonal functionalization"—the chlorine can be selectively displaced by amines or thiols while the fluorine atom remains intact.[1]

Figure 1: Electronic activation map showing the selective lability of the C5-Chlorine atom due to para-nitro activation.

Synthetic Protocol

The synthesis of 5-chloro-4-fluoro-2-nitrophenol requires precise control of regioselectivity to avoid dinitration or oxidation of the phenol. The industry-standard route utilizes the nitration of 3-chloro-4-fluorophenol.

Reagents & Conditions

-

Precursor: 3-Chloro-4-fluorophenol (CAS 2613-23-2)

-

Nitrating Agent: 15%

in Glacial Acetic Acid ( -

Temperature: 0 °C (Critical to prevent dinitration)

Step-by-Step Methodology

-

Preparation: Dissolve 3-chloro-4-fluorophenol (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.

-

Nitration: Dropwise add a pre-cooled solution of 15% nitric acid in acetic acid over 30 minutes. Maintain internal temperature < 5 °C.

-

Quenching: Stir at 0 °C for 1 hour. Pour the reaction mixture into crushed ice/water.

-

Isolation: Filter the resulting yellow precipitate.[1][4] Wash with cold water to remove acid traces.[1][4]

-

Purification: The crude solid often contains the 2,6-dinitro byproduct.[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol.[1]

Analytical Validation (NMR):

-

NMR (400 MHz,

-

Interpretation: The doublet at 7.91 ppm corresponds to the proton at C6 (deshielded by the nitro group), while the doublet at 7.26 ppm corresponds to the proton at C3 (coupled to the fluorine).[1]

Reactivity & Applications in Drug Discovery[1]

This scaffold is a "linchpin" intermediate.[1] Its primary utility lies in the sequential displacement of the chlorine atom followed by ring closure to form benzoxazoles, a pharmacophore found in kinase inhibitors (e.g., VEGFR, EGFR targets).[1]

Workflow: Synthesis of 5-Fluoro-6-substituted Benzoxazoles

The following workflow demonstrates the selective displacement of chlorine (C5) over fluorine (C4).

Figure 2: Synthetic workflow for converting the scaffold into bioactive benzoxazoles, highlighting the regioselective

Critical Reactivity Insights[1]

-

Regioselectivity (

vs. -

Reduction Sensitivity: The nitro group is easily reduced to an aniline using

or

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Specific target organ toxicity (respiratory irritation).[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The compound is light-sensitive and may darken upon prolonged exposure to air.[1]

-

Disposal: Incineration with an afterburner and scrubber is required due to the generation of toxic

,

References

-

Synthesis & Melting Point: Al-Wahaibi, L. H., et al. (2020).[1][2] "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." Molecules, 25(1), 125.[1]

-

Spectral Data (NMR): ChemicalBook. (2024).[1] "5-Fluoro-2-nitrophenol Spectral Data."

-

Precursor Availability: PubChem. (2024).[1] "Compound Summary: 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8)."[8][9][10][11] [1]

-

S_NAr Mechanism: BenchChem. (2025).[1] "Application Notes for Nucleophilic Aromatic Substitution of Halogenated Nitrobenzenes."

Sources

- 1. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | MDPI [mdpi.com]

- 3. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 4-Chloro-2-nitrophenol = 97.0 89-64-5 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 95849-17-5|2-Chloro-3-fluoro-6-nitrophenol|BLD Pharm [bldpharm.com]

- 9. keyorganics.net [keyorganics.net]

- 10. 4-Nitrotoluene-2-sulfonic Acid CAS 121-03-9, Medicine Grade, Best Price [nbinnochem.com]

- 11. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

Technical Guide: Scalable Synthesis of 5-Chloro-4-fluoro-2-nitrophenol

CAS Number: 65001-79-8 Molecular Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol [1][2]

Executive Summary

This technical guide details the synthesis of 5-Chloro-4-fluoro-2-nitrophenol , a critical intermediate in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Flumioxazin analogs) and specific kinase inhibitors in pharmaceutical research.[2]

The primary challenge in synthesizing this scaffold is achieving high regioselectivity during the introduction of the nitro group.[2] The presence of both chlorine and fluorine atoms on the phenol ring creates competing electronic and steric directing effects.[2] This guide presents the Nitration of 3-Chloro-4-fluorophenol as the optimal laboratory and pilot-scale pathway, offering a balance of yield (~60%), availability of precursors, and operational simplicity.[2] An alternative nucleophilic aromatic substitution (SNAr) route suitable for industrial scale-up is also analyzed.[2]

Retrosynthetic Analysis

The strategic disconnection relies on the strong ortho/para directing power of the hydroxyl group relative to the halogens.[2]

Caption: Retrosynthetic disconnection showing the regioselective nitration logic.

Primary Pathway: Nitration of 3-Chloro-4-fluorophenol

This protocol is based on electrophilic aromatic substitution (EAS).[2] The starting material, 3-chloro-4-fluorophenol, directs the incoming nitro group to the ortho positions relative to the hydroxyl group.[2]

Mechanistic Insight[2][3]

-

Electronic Effects: The hydroxyl group (-OH) is a strong activator and ortho, para-director.[2] The halogens (-Cl, -F) are deactivators but also ortho, para-directors.[2][3] The -OH effect dominates.[2]

-

Steric Effects:

-

Outcome: Nitration occurs preferentially at Position 6 .[2] Upon product formation, standard IUPAC numbering priorities reassign this carbon as C2, yielding the target 5-Chloro-4-fluoro-2-nitrophenol .[2]

Experimental Protocol

Scale: 5.0 g Batch Estimated Yield: 60%

Reagents & Materials

| Reagent | CAS No.[2][3][4][5][6][7] | Amount | Equivalents | Role |

| 3-Chloro-4-fluorophenol | 351-28-0 | 5.0 g | 1.0 eq | Substrate |

| Nitric Acid (HNO₃) | 7697-37-2 | ~2.5 mL | 1.1 eq | Nitrating Agent (15% sol.)[2] |

| Acetic Acid (AcOH) | 64-19-7 | 50 mL | Solvent | Solvent/Moderator |

| Ethyl Acetate | 141-78-6 | - | - | Extraction Solvent |

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluorophenol (5.0 g, 34 mmol) in glacial acetic acid (40 mL).

-

Cooling: Place the reaction vessel in an ice-water bath and cool the internal temperature to 0–5 °C .

-

Nitration: Slowly add a solution of 15% HNO₃ in acetic acid (prepared by diluting conc. HNO₃) dropwise over 20 minutes.[2]

-

Critical Control Point: Maintain temperature < 10 °C to prevent dinitration (formation of 3-chloro-4-fluoro-2,6-dinitrophenol).[2]

-

-

Reaction: Stir the mixture at 0 °C for 1 hour . Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexanes) or HPLC.[2]

-

Quenching: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product may precipitate as a solid.[2]

-

Work-up:

-

Purification: The crude material often contains ~10-15% dinitrophenol impurity.[2] Purify via Flash Column Chromatography using a gradient of Methanol/Dichloromethane (0% to 10% MeOH) or EtOAc/Hexanes.

-

Characterization:

Alternative Pathway: Industrial SNAr Route

For large-scale manufacturing where nitration safety (exotherms) is a concern, a Nucleophilic Aromatic Substitution (SNAr) route is often preferred.[2]

Precursor: 2,5-Dichloro-4-fluoronitrobenzene Mechanism: Selective hydrolysis of the chlorine atom ortho to the nitro group.[2]

Caption: SNAr pathway exploiting the activation of the chlorine atom ortho to the nitro group.[2]

-

Feasibility: The nitro group activates the ortho and para positions.[2][3] The fluorine at the para position is a stable leaving group but often less labile than chlorine in hydrolysis conditions unless specific fluorophilic agents are used.[2] However, the chlorine at the ortho position is highly activated by the nitro group and can be selectively hydrolyzed by strong bases (KOH/NaOH) under heating.[2]

-

Advantage: Avoids nitration of a phenol, which can be prone to oxidation/tars.[2][3]

-

Disadvantage: Requires the specific nitrobenzene precursor, which must be synthesized via nitration of 1,4-dichloro-2-fluorobenzene.[2]

Safety & Handling Protocols

Chemical Hazards

| Component | Hazard Class | Critical Precaution |

| 3-Chloro-4-fluorophenol | Corrosive, Irritant | Wear chemical-resistant gloves (Nitrile).[2] Avoid skin contact.[2][3] |

| Nitric Acid | Oxidizer, Corrosive | Explosion Risk: Never mix with organic solvents (acetone, alcohols) other than the controlled acetic acid protocol.[2] |

| Nitro-phenols (Product) | Toxic, Potential Explosive | Dry nitro-phenols can be shock-sensitive.[2] Store as moist solid if possible or handle with anti-static tools.[2][3] |

Waste Disposal

-

Aqueous Waste: The quench water contains acetic acid and nitric acid.[2] Neutralize with Sodium Bicarbonate (NaHCO₃) before disposal.[2]

References

-

El-Miligy, M. M., et al. (2017).[2] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.[2] Scientia Pharmaceutica, 85(3),[2] 28.

-

Sigma-Aldrich. (n.d.).[2][3] Product Specification: 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8).[1][2][9][10][11]

-

PubChem. (n.d.).[2][4] Compound Summary: 3-Chloro-4-fluorophenol.[2][7][8][2]

Sources

- 1. 65001-79-8|5-Chloro-4-fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]

- 2. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. skemman.is [skemman.is]

- 4. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Butanol, 2-amino- (CAS 96-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Chloro-4-fluoro-2-nitrophenol,65001-79-8 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. 5-Chloro-4-fluoro-2-nitrophenol | 65001-79-8 [sigmaaldrich.com]

- 12. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]

Comprehensive Spectroscopic Characterization of 5-Chloro-4-fluoro-2-nitrophenol

CAS No: 65001-79-8 Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol

Part 1: Executive Summary & Structural Context

5-Chloro-4-fluoro-2-nitrophenol is a critical halogenated intermediate, primarily utilized in the synthesis of bioactive scaffolds for kinase inhibitors (e.g., MEK/EGFR pathways) and agrochemical herbicides.[1] Its structural integrity is defined by the precise regiochemistry of the nitro, chloro, and fluoro substituents on the phenolic ring.[1]

For researchers and drug development professionals, distinguishing this specific isomer from its regioisomers (such as 4-chloro-5-fluoro-2-nitrophenol or 2-chloro-4-fluoro-6-nitrophenol) is paramount. This guide provides the diagnostic spectroscopic signatures required to validate the compound's identity and purity.[1]

Structural Logic & Synthesis

The regiochemistry of CAS 65001-79-8 is typically established via the nitration of 3-chloro-4-fluorophenol . Understanding this synthetic route is the first step in structural validation, as it dictates the expected impurity profile.[1]

-

Precursor: 3-Chloro-4-fluorophenol (OH at C1, Cl at C3, F at C4).[1]

-

Directing Effects: The hydroxyl group (OH) is the strongest ortho/para director.[1]

-

Regioselectivity: Nitration occurs ortho to the OH group at position C6 (sterically favored over C2 due to the adjacent Chlorine).[1]

-

Result: The addition of NO₂ at C6 shifts the numbering priority, resulting in 1-OH, 2-NO₂, 4-F, 5-Cl .

Figure 1: Synthetic route determining the regiochemistry of 5-Chloro-4-fluoro-2-nitrophenol.

Part 2: Mass Spectrometry (MS) Validation

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom, which exhibits a distinct isotopic signature.[1]

Diagnostic Criteria[1][2][3]

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]⁻ is preferred due to the acidic phenolic proton.[1]

-

Base Peak: m/z ~190 (for ³⁵Cl).[1]

-

Isotopic Pattern: The presence of Chlorine necessitates a characteristic 3:1 intensity ratio between the M and M+2 peaks.[1]

| Feature | m/z Value | Relative Abundance | Structural Insight |

| Molecular Ion [M-H]⁻ | 189.98 | 100% | Corresponds to ³⁵Cl isotope.[1] |

| Isotope Peak [M+2-H]⁻ | 191.98 | ~32-33% | Confirms presence of one Chlorine atom.[1] |

| Fragmentation | 143.98 | Variable | Loss of NO₂ group ([M-H-46]⁻).[1] |

Analyst Note: Absence of the M+2 peak at ~33% intensity suggests dechlorination or misidentification (e.g., the des-chloro impurity 5-fluoro-2-nitrophenol).

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing CAS 65001-79-8 from its isomers.[1] The coupling constants (

Predicted ¹H NMR Signature (DMSO-d₆)[1]

-

Solvent: DMSO-d₆ is recommended over CDCl₃ to disrupt intermolecular hydrogen bonding and sharpen the phenolic proton signal.[1]

-

Resonance A (H3): Located at position 3, between the Nitro and Fluoro groups.[1]

-

Resonance B (H6): Located at position 6, between the Hydroxyl and Chloro groups.[1]

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| OH | 11.0 - 11.5 | Broad Singlet | - | Acidic phenolic proton (exchangeable with D₂O). |

| H3 | 8.05 - 8.15 | Doublet (d) | Deshielded by ortho-NO₂ and ortho-F. Large coupling due to close proximity to F. | |

| H6 | 7.40 - 7.50 | Doublet (d) | Shielded relative to H3.[1] Smaller meta coupling to F. |

¹⁹F NMR Signature[1]

-

Shift:

-115 to -125 ppm (Singlet or weak doublet depending on proton decoupling). -

Diagnostic: A single fluorine signal confirms mono-fluorination.[1]

Isomer Differentiation Logic

The coupling pattern is the "fingerprint."[1]

-

Target (5-Cl-4-F): H3 is ortho to F (

), H6 is meta to F ( -

Isomer (4-Cl-5-F): Protons would be para to each other or have different F-distances, altering the

values significantly.

Figure 2: NMR decision tree for structural validation based on H-F coupling constants.

Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups and the intramolecular hydrogen bonding characteristic of ortho-nitrophenols.[1]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3400 (Broad) | Shifted lower due to intramolecular H-bonding with NO₂.[1] |

| NO₂ Asymmetric | 1520 - 1540 | Strong, characteristic nitro band.[1] |

| NO₂ Symmetric | 1330 - 1350 | Strong, characteristic nitro band.[1] |

| C-F Stretch | 1200 - 1250 | Strong intensity.[1] |

| C-Cl Stretch | 700 - 800 | Moderate intensity, fingerprint region.[1] |

Part 5: Quality Control & Impurity Profiling

When sourcing this material for drug development, the following impurities are common due to the nitration process:

-

3-Chloro-4-fluorophenol (Starting Material): Detectable by HPLC (non-polar shift) and lack of NO₂ signals in NMR.[1]

-

2-Nitro-3-chloro-4-fluorophenol (Regioisomer): Formed if nitration occurs at the sterically hindered C2 position.[1]

-

Differentiation: The NMR coupling for the proton at C6 (now C5) would change, and the OH shift would vary due to different H-bonding environments.[1]

-

HPLC Method (Generic Recommendation)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 320 nm (nitro group absorption).[1]

References

-

Sigma-Aldrich. 5-Chloro-4-fluoro-2-nitrophenol Product Specification (CAS 65001-79-8).[1] Available at: (Accessed 2026).[1]

-

BLD Pharm. 5-Chloro-4-fluoro-2-nitrophenol MSDS and Spectral Data.[1] Available at: .[1]

-

PubChem. Compound Summary for 2-Chloro-5-nitrophenol (Isomer Analog for Spectral Comparison). National Library of Medicine.[1] Available at: .[1]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Ed.[1] Wiley, 2014.[1] (Authoritative text for J-coupling constants in fluorinated aromatics).

Sources

A Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-4-fluoro-2-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes information from structurally similar molecules to predict its solubility profile. Furthermore, it outlines a detailed, field-proven experimental protocol for determining the solubility of 5-Chloro-4-fluoro-2-nitrophenol in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate process development, formulation, and chemical synthesis.

Introduction: The Significance of 5-Chloro-4-fluoro-2-nitrophenol

5-Chloro-4-fluoro-2-nitrophenol is a substituted aromatic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a phenolic hydroxyl group, a nitro group, and halogen substituents (chloro and fluoro), makes it a versatile building block for the synthesis of more complex molecules.[1][2] The presence of nitro and halogen groups is known to contribute to the biological activity of compounds, with applications in the development of antileishmanial and antichagasic drugs.[3] The strategic incorporation of a fluorine atom can also enhance metabolic stability and bioavailability in drug candidates.[1]

A fundamental understanding of the solubility of 5-Chloro-4-fluoro-2-nitrophenol in organic solvents is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. This guide aims to provide both a theoretical framework for predicting its solubility and a practical approach for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of 5-Chloro-4-fluoro-2-nitrophenol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Predicted Polarity |

| 5-Chloro-4-fluoro-2-nitrophenol | C₆H₃ClFNO₃ | 191.55 | Phenolic -OH, Nitro (-NO₂), Chloro (-Cl), Fluoro (-F) | Polar |

| 2-Chloro-4-fluoro-5-nitrophenol | C₆H₃ClFNO₃ | 191.55[4] | Phenolic -OH, Nitro (-NO₂), Chloro (-Cl), Fluoro (-F) | Polar |

| 5-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 157.10[5] | Phenolic -OH, Nitro (-NO₂), Fluoro (-F) | Polar |

| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55[6] | Phenolic -OH, Nitro (-NO₂), Chloro (-Cl) | Polar |

The presence of the hydroxyl (-OH) and nitro (-NO₂) groups imparts significant polarity to the molecule and the capacity for hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can act as hydrogen bond acceptors. The chloro and fluoro substituents are electron-withdrawing, which increases the acidity of the phenolic proton.[7] This enhanced acidity suggests that 5-Chloro-4-fluoro-2-nitrophenol will exhibit increased solubility in basic organic solvents.

Based on the principle of "like dissolves like," it is predicted that 5-Chloro-4-fluoro-2-nitrophenol will be more soluble in polar organic solvents that can engage in hydrogen bonding. Solvents such as alcohols (methanol, ethanol), ketones (acetone), and polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide) are expected to be effective at dissolving this compound. Conversely, its solubility is likely to be limited in nonpolar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-Chloro-4-fluoro-2-nitrophenol in various organic solvents. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment

-

5-Chloro-4-fluoro-2-nitrophenol (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-Chloro-4-fluoro-2-nitrophenol into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to a standard temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved solid.

-

Alternatively, and for higher accuracy, prepare a calibration curve of 5-Chloro-4-fluoro-2-nitrophenol using a validated HPLC method. Dilute an aliquot of the filtered saturated solution with a suitable mobile phase and quantify the concentration against the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in terms of grams per 100 mL of solvent or moles per liter.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results.

-

Visual Workflow of Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Predicted Solubility Data

While awaiting experimental determination, the following table provides a predicted qualitative solubility profile for 5-Chloro-4-fluoro-2-nitrophenol in a selection of common organic solvents, based on the behavior of structurally similar nitrophenols.

Table 2: Predicted Solubility of 5-Chloro-4-fluoro-2-nitrophenol in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Can act as a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | High | Similar to methanol, effective at solvating polar molecules. |

| Acetone | Polar Aprotic | High | A good hydrogen bond acceptor. |

| Ethyl Acetate | Moderately Polar | Moderate | Can accept hydrogen bonds but has a larger nonpolar region. |

| Dichloromethane | Moderately Polar | Moderate to Low | Primarily dipole-dipole interactions; less effective for H-bonding solutes. |

| Toluene | Nonpolar | Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the solute. |

| Hexane | Nonpolar | Very Low | A nonpolar solvent with only weak van der Waals forces. |

Factors Influencing Solubility: A Deeper Dive

The solubility of 5-Chloro-4-fluoro-2-nitrophenol is a multifactorial phenomenon. The interplay of solute-solvent interactions, temperature, and the presence of other chemical species will dictate its behavior in solution.

Solute-Solvent Interactions

The "like dissolves like" principle is a useful starting point.[8] The key interactions governing the solubility of 5-Chloro-4-fluoro-2-nitrophenol are:

-

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, and the oxygen atoms of the -OH and -NO₂ groups are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) will be particularly effective.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. Polar aprotic solvents (e.g., acetone) will effectively solvate it through these interactions.

-

Van der Waals Forces: These are present in all systems but are the dominant forces in nonpolar solvents. They are generally insufficient to overcome the strong intermolecular forces between the polar solute molecules.

The Role of Substituents

The electron-withdrawing nature of the nitro, chloro, and fluoro groups has a profound effect on the electronic properties of the phenol ring. These groups increase the acidity of the phenolic proton, making the compound more likely to deprotonate in the presence of a base.[7] This means that the solubility of 5-Chloro-4-fluoro-2-nitrophenol is expected to be significantly enhanced in basic organic solvents or in the presence of a basic additive.

Caption: A diagram illustrating the relationship between key solvent properties and the solubility of 5-Chloro-4-fluoro-2-nitrophenol.

Conclusion

While direct, quantitative solubility data for 5-Chloro-4-fluoro-2-nitrophenol is not widely published, a strong predictive understanding of its behavior in organic solvents can be established through the analysis of its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble in polar, hydrogen-bonding solvents and less soluble in nonpolar media. For precise and reliable data, the experimental protocol outlined in this guide provides a robust framework for its determination. A thorough understanding of the solubility of this important chemical intermediate is essential for its effective use in research and development, particularly in the pharmaceutical and agrochemical sectors.

References

-

Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (n.d.). Retrieved from [Link]

-

Kamdem, B. P., & Ferreira, I. E. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current drug targets, 22(4), 379–398. [Link]

-

5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem. (n.d.). Retrieved from [Link]

-

Chapter 24 : Phenols. (n.d.). Retrieved from [Link]

-

Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved from [Link]

Sources

- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-chloro-4-nitrophenol | 619-08-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. sips.org.in [sips.org.in]

- 8. chem.ws [chem.ws]

"5-Chloro-4-fluoro-2-nitrophenol" reactivity and stability

Reactivity, Synthesis, and Stability Profile

Executive Summary

5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8 ) is a highly functionalized aromatic scaffold utilized primarily in medicinal chemistry as a precursor for benzoxazoles and complex aniline derivatives.[1][2][3][4][5] Its utility stems from its unique substitution pattern: a phenol core activated by an ortho-nitro group, featuring two halogen handles (fluorine and chlorine) with distinct reactivity profiles.[3]

This guide details the physicochemical properties, synthesis via regioselective nitration, and the specific

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 65001-79-8 |

| IUPAC Name | 5-Chloro-4-fluoro-2-nitrophenol |

| Molecular Formula | |

| Molecular Weight | 191.54 g/mol |

| Appearance | Pale-yellow to yellow-brown crystalline solid |

| Solubility | Soluble in DCM, EtOAc, Chlorobenzene, Toluene; Sparingly soluble in water |

| Acidity (pKa) | ~6.0–6.5 (Predicted) – Acidified by o-nitro group |

| Storage | Inert atmosphere, Room Temperature, Desiccated |

Structural Analysis

The molecule features a "3-4-5-2" substitution pattern on the phenol ring which dictates its chemical behavior:

-

Position 1 (-OH): Acidic handle, capable of forming salts or acting as a nucleophile in cyclizations.[2][3]

-

Position 2 (

): Strong electron-withdrawing group (EWG).[3] It activates the para-position (C4) and ortho-position (C6, unsubstituted) for nucleophilic attack.[3] It also enables hydrogen bonding with the phenolic -OH, stabilizing the structure.[3] -

Position 4 (-F): The primary electrophilic site.[2][3] Located para to the nitro group, this fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

).[3] -

Position 5 (-Cl): Located meta to the nitro group.[2][3][6] It is electronically deactivated relative to the C4-F and typically remains intact during standard

conditions, serving as a handle for later cross-coupling (e.g., Suzuki-Miyaura).

Synthesis Methodology

The synthesis of 5-chloro-4-fluoro-2-nitrophenol is achieved through the regioselective nitration of 3-chloro-4-fluorophenol .[3][7] The reaction must be controlled to favor the ortho-nitration (position 2) over the ortho-nitration at position 6 or dinitration.[3]

Protocol: Regioselective Nitration

Precursor: 3-Chloro-4-fluorophenol (CAS: 2613-23-2)[2][3]

-

Preparation: Dissolve 3-chloro-4-fluorophenol (1.0 eq) in Glacial Acetic Acid (AcOH).

-

Nitration: Cool the solution to 0°C . Slowly add a solution of 15%

in AcOH dropwise over 30 minutes. -

Quenching: Stir at 0°C for 1 hour. Pour the reaction mixture into an ice-water slurry.

-

Workup: Filter the resulting precipitate or extract with Dichloromethane (DCM).[3] Wash the organic layer with brine and dry over

. -

Purification: The crude product often contains the 2,6-dinitro impurity.[2][3] Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes/DCM) to isolate the target as a yellow solid.

Figure 1: Synthetic pathway via controlled nitration. Low temperature is essential to prevent dinitration.[3]

Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The defining characteristic of this scaffold is the chemoselective displacement of Fluorine at C4 .[3]

-

Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the para-nitro group.[3] The fluoride ion is then eliminated.[3]

-

Selectivity (F vs. Cl):

-

C4-F: Para to

-

C5-Cl: Meta to

-

-

Scope: Reacts efficiently with amines (primary/secondary) and thiols.

-

Conditions: Reflux in non-polar/polar aprotic solvents (Toluene, Chlorobenzene, DMF) with a base (e.g.,

or excess amine).[3]

Experimental Example: Reaction with Phenylpiperazine

-

Dissolve 5-chloro-4-fluoro-2-nitrophenol (1 eq) in Toluene or Chlorobenzene.[2][3]

-

Add N-phenylpiperazine (5 eq).

-

Reflux (110°C) for 2–6 hours.

-

Monitor by TLC for disappearance of starting material.[3]

-

Result: Formation of 4-fluoro-substituted product (Chlorine remains intact).

Benzoxazole Formation (Cyclization)

The ortho-relationship between the phenol (-OH) and the nitro (

-

Reduction: The nitro group is reduced to an aniline (

) using -

Condensation: The resulting o-aminophenol reacts with orthoesters (e.g., triethyl orthoformate) or aldehydes to close the oxazole ring.[3]

Figure 2: Divergent reactivity pathways.[3][6] The scaffold allows selective functionalization at C4 or cyclization at C1/C2.[3]

Stability & Handling

Stability Data

-

Thermal: Stable up to ~100°C. Decomposition may occur above 200°C or upon prolonged reflux in high-boiling solvents without inert gas.[2][3]

-

Hydrolytic: The C4-F bond is susceptible to hydrolysis in strong aqueous base (

) at high temperatures, converting to the resorcinol derivative (2,4-dihydroxy-5-chloronitrobenzene).[2][3] -

Light: Nitro-phenols are photosensitive.[2][3] Store in amber vials to prevent darkening/degradation.

Safety Protocols (SDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[3]

-

Handling: Use localized exhaust ventilation.[3][6] Wear nitrile gloves and safety goggles.

-

Incompatibility: Strong oxidizing agents, strong bases (can induce runaway hydrolysis or decomposition).[3][6]

References

-

Synthesis & Nitration:Regioselective nitr

-

Chemical Identity:PubChem Compound Summary for 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8).

-

Safety Data:Safety Data Sheet (SDS)

-

Source: Sigma-Aldrich / Merck (General Hazard Class H315/H319/H335 for halonitrophenols).[3]

-

Sources

- 1. guidechem.com [guidechem.com]

- 2. 611-07-4|5-Chloro-2-nitrophenol|BLD Pharm [bldpharm.com]

- 3. 4-Nitrotoluene-2-sulfonic Acid CAS 121-03-9, Medicine Grade, Best Price [nbinnochem.com]

- 4. 5-Chloro-4-fluoro-2-nitrophenol | 65001-79-8 [sigmaaldrich.com]

- 5. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 6. skemman.is [skemman.is]

- 7. Buy 4-Chloro-2-fluoro-6-nitrophenol (EVT-11876380) | 58348-99-5 [evitachem.com]

- 8. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 84478-75-1 | 2-Chloro-4-fluoro-5-nitrophenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Technical Guide: 5-Chloro-4-fluoro-2-nitrophenol as a Strategic Intermediate

The following technical guide details the utility, synthesis, and application of 5-Chloro-4-fluoro-2-nitrophenol (CAS: 1500154-08-4). This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

5-Chloro-4-fluoro-2-nitrophenol is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal reactivity. Its core value in drug discovery lies in the electronic differentiation between its two halogen substituents: a fluorine atom at the meta position (relative to the nitro group) and a chlorine atom at the para position .

This electronic asymmetry allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions, making the compound a critical precursor for fused heterocyclic scaffolds , particularly benzoxazoles and benzimidazoles , which are ubiquitous in kinase inhibitors and anticancer therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | 5-Chloro-4-fluoro-2-nitrophenol |

| CAS Number | 1500154-08-4 |

| Molecular Formula | C₆H₃ClFNO₃ |

| Molecular Weight | 191.54 g/mol |

| Appearance | Pale yellow to yellow-brown crystalline solid |

| Melting Point | 87–88 °C (Isomer dependent, typically <100 °C) |

| Acidity (pKa) | ~5.5–6.0 (Predicted; enhanced acidity due to o-NO₂ and halides) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

Synthesis Protocol (Upstream)

The primary route to 5-chloro-4-fluoro-2-nitrophenol is the regioselective nitration of 3-chloro-4-fluorophenol . This reaction exploits the strong ortho/para directing effect of the hydroxyl group, which overrides the weaker directing effects of the halogens.

Reaction Mechanism & Regioselectivity

The hydroxyl group (-OH) at C1 directs the incoming electrophile (NO₂⁺) to the ortho (C2) or para (C6) positions. However, in 3-chloro-4-fluorophenol:

-

C6 Position (becomes C2 in product): Sterically accessible and activated.

-

C2 Position (between OH and Cl): Sterically hindered by the adjacent chlorine atom.

Consequently, nitration occurs predominantly at the C6 position, yielding the target 5-chloro-4-fluoro-2-nitrophenol.

Experimental Protocol

-

Reagents: 3-Chloro-4-fluorophenol (1.0 eq), HNO₃ (15% v/v in AcOH), Glacial Acetic Acid.

-

Conditions: 0 °C to 5 °C, controlled addition.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-chloro-4-fluorophenol in glacial acetic acid in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Nitration: Add a solution of 15% HNO₃ in acetic acid dropwise over 30 minutes. Critical: Maintain internal temperature <5 °C to prevent dinitration or oxidation of the phenol.

-

Quenching: Stir at 0 °C for 2 hours. Pour the reaction mixture into crushed ice/water.

-

Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the product as a yellow solid (Yield: ~60%).

Synthesis Workflow Diagram

Figure 1: Regioselective nitration pathway.[1] The reaction favors the less hindered ortho-position relative to the phenol.

Reactivity Profile & Applications (Downstream)

The strategic value of 5-chloro-4-fluoro-2-nitrophenol lies in its ability to undergo sequential functionalization.

Regioselective SNAr Displacement

In nucleophilic aromatic substitution (SNAr), the leaving group ability is dictated by the stabilization of the Meisenheimer complex. Here, the nitro group (at C2) activates the ring positions ortho and para to itself.[2]

-

C5-Chlorine: Located para to the Nitro group. Highly Activated.

-

C4-Fluorine: Located meta to the Nitro group. Not Activated.

Therefore, reaction with amines (e.g., piperazines, anilines) results in the selective displacement of the Chlorine atom, leaving the Fluorine intact. This is counter-intuitive to standard SNAr trends where F is a better leaving group than Cl, but electronic activation (para vs meta) dominates here.

Case Study: Synthesis of Benzoxazole Anticancer Agents

A documented application involves the synthesis of 5-fluoro-6-(substituted piperazinyl)-benzoxazoles.[1]

Protocol Summary:

-

SNAr Step:

-

React 5-chloro-4-fluoro-2-nitrophenol with N-phenylpiperazine in refluxing chlorobenzene.

-

Result: Displacement of C5-Cl yields 4-fluoro-5-(piperazin-1-yl)-2-nitrophenol.

-

-

Reductive Cyclization:

-

Reduce the nitro group (H₂/Pd-C or Fe/AcOH) to an aniline.

-

Condense with an orthoester (e.g., trimethyl orthoacetate) or carboxylic acid.

-

Result: Formation of the benzoxazole ring.

-

Reaction Logic Diagram

Figure 2: Chemoselectivity map showing the preferential displacement of the para-chlorine over the meta-fluorine.

Safety & Handling (HSE)

As a nitrophenol derivative, this compound requires strict adherence to safety protocols.

-

Acute Toxicity: Harmful if swallowed (H302) or inhaled. Nitro-compounds can induce methemoglobinemia.

-

Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[3][4][5][6]

-

Thermal Stability: Nitrophenols are potentially explosive if heated to decomposition or dried completely. Store as a damp solid if possible, or in small quantities under inert atmosphere.

-

PPE: Use nitrile gloves, safety goggles, and work within a fume hood. Avoid metal spatulas (potential shock sensitivity with dry nitrophenols, though less common with halogenated variants).

References

-

Synthesis & Regioselectivity: Molecules. 2021 , 26(1), 129. "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles".

-

Chemical Properties: PubChem Compound Summary for CID 10283 (Related Isomer Data & Safety).

-

Commercial Availability & CAS Verification: Sigma-Aldrich / Fluorochem Catalog Entries for CAS 1500154-08-4.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Based on the above reaction, the major product would be: Diagram showing.. [askfilo.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. carlroth.com [carlroth.com]

An In-depth Technical Guide to Halogenated Nitrophenols: The Case of 5-Chloro-4-fluoro-2-nitrophenol and Its Isomers

Introduction: The Strategic Importance of Substituted Nitrophenols

In the landscape of modern drug discovery and fine chemical synthesis, the benzene ring remains a cornerstone scaffold. Its utility, however, is unlocked through precise functionalization. The strategic placement of electron-withdrawing and electron-donating groups, alongside halogens, allows chemists to meticulously tune a molecule's steric and electronic properties. Halogenated nitrophenols are a prime example of such critical building blocks. The interplay between the strongly deactivating nitro group (-NO2), the versatile hydroxyl group (-OH), and the modulating effects of chlorine (-Cl) and fluorine (-F) atoms creates a platform for complex molecular engineering.

These compounds are not mere laboratory curiosities; they are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] The inclusion of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[3] This guide will delve into the synthesis, properties, and applications of this chemical class, focusing on the specific case of 5-Chloro-4-fluoro-2-nitrophenol and its closely related, more documented isomers. While direct literature on the discovery and history of "5-Chloro-4-fluoro-2-nitrophenol" is sparse, a comprehensive understanding can be constructed by examining its precursors and established synthetic routes for analogous structures.

Physicochemical and Spectroscopic Profile

The precise arrangement of substituents on the phenyl ring dictates the compound's physical and chemical behavior. Below is a comparative summary of the key properties for the potential precursor, 5-Chloro-4-fluoro-2-nitroaniline, and a related isomer.

| Property | 5-Chloro-4-fluoro-2-nitroaniline |

| CAS Number | 350-24-3 |

| Molecular Formula | C₆H₄ClFN₂O₂ |

| Molecular Weight | 190.56 g/mol [4] |

| Appearance | Not specified, likely crystalline solid |

| IUPAC Name | 5-chloro-4-fluoro-2-nitroaniline[4] |

| InChI Key | VRJKEIWZSOHDOH-UHFFFAOYSA-N[4] |

| SMILES | C1=C(C(=CC(=C1Cl)F)[O-])N[4] |

Historical Context and Synthetic Evolution

The synthesis of substituted nitrophenols is rooted in classical aromatic chemistry. The introduction of a hydroxyl group onto a highly substituted, electron-deficient ring often requires robust and specific methodologies. The conversion of an aromatic amine to a phenol via a diazonium salt is a cornerstone of this field, a reaction first reported by Peter Griess in 1858.[5] This process, known as diazotization followed by hydrolysis, remains a highly reliable and field-proven method.

The general synthetic logic for a compound like 5-Chloro-4-fluoro-2-nitrophenol would involve the preparation of its corresponding aniline precursor, 5-Chloro-4-fluoro-2-nitroaniline, followed by its conversion to the target phenol.

Plausible Synthetic Pathway

The synthesis hinges on two critical transformations:

-

Selective Nucleophilic Aromatic Substitution (SₙAr): To construct the aniline precursor.

-

Diazotization and Hydrolysis: To convert the amine functional group into a hydroxyl group.

This multi-step approach provides a high degree of control over regioselectivity, ensuring the desired isomer is obtained.

Caption: A plausible synthetic workflow for a 5-Chloro-4-fluoro-2-nitrophenol isomer.

Detailed Experimental Protocol: Synthesis via Diazotization

The following protocol is a representative, self-validating procedure adapted from established methods for converting substituted nitroanilines into nitrophenols.[5][6] It is presented here to illustrate the causality behind the experimental choices.

Objective: To synthesize a chloro-fluoro-nitrophenol from its corresponding aniline precursor.

Pillar of Trustworthiness: This protocol relies on the Sandmeyer-type reaction, a fundamental and well-characterized transformation in organic synthesis. The low-temperature requirement for diazonium salt stability is a critical, self-validating control point.

Step 1: Diazotization of 5-Chloro-4-fluoro-2-nitroaniline

-

Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a solution of concentrated sulfuric acid in water. Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.

-

Expert Rationale: The diazonium salt intermediate is highly unstable and can explosively decompose at higher temperatures. Strict temperature control is paramount for both safety and yield. Sulfuric acid serves as both the solvent and the acid catalyst.

-

-

Aniline Addition: Slowly add solid 5-Chloro-4-fluoro-2-nitroaniline to the chilled sulfuric acid solution with vigorous stirring. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise from the dropping funnel to the aniline solution. Maintain the temperature strictly between 0-5 °C.

-

Expert Rationale: Sodium nitrite reacts with the sulfuric acid in situ to generate nitrous acid (HNO₂), the active reagent for diazotization. A slow, dropwise addition prevents a dangerous exotherm and localized buildup of nitrous acid.

-

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.[6]

Step 2: Hydrolysis of the Diazonium Salt

-

Reaction Setup: In a separate, larger flask equipped for heating and distillation, bring a volume of water to a gentle boil.

-

Addition to Hot Water: Slowly and carefully add the cold diazonium salt solution to the boiling water. A vigorous evolution of nitrogen gas (N₂) will be observed.

-

Expert Rationale: This step is the hydrolysis of the diazonium salt. The N₂⁺ group is an excellent leaving group, and its departure is facilitated by heat, allowing water to act as a nucleophile and form the phenol. The irreversible loss of gaseous N₂ drives the reaction to completion.

-

-

Completion: After the addition is complete, continue to heat the mixture for a short period to ensure all the diazonium salt has decomposed.

-

Isolation and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate as a solid. Collect the crude product by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 5-Chloro-4-fluoro-2-nitrophenol.

Applications in Drug Development and Agrochemicals

The unique combination of functional groups makes chloro-fluoro-nitrophenols valuable intermediates.[1]

-

Pharmaceutical Synthesis: They can serve as starting materials or key building blocks for more complex APIs. The nitro group can be readily reduced to an amine, providing a handle for further functionalization (e.g., amide bond formation). The phenolic hydroxyl can be converted into an ether, a common linkage in many drug molecules. The presence of both chlorine and fluorine allows for fine-tuning of lipophilicity and electronic properties, which are critical for receptor binding and pharmacokinetic profiles.[3][7]

-

Agrochemicals: This class of compounds is used in the synthesis of herbicides and pesticides.[1][6] The specific substitution pattern is designed to confer biological activity against target weeds or pests while aiming for favorable environmental degradation profiles.

-

Dyes and Pigments: Nitrophenols are precursors to various dyes. The chromophoric properties are influenced by the substituents on the aromatic ring.[1]

Caption: Relationship between functional groups and applications of the compound class.

Safety and Handling

Substituted nitrophenols require careful handling due to their potential toxicity. Based on data for analogous compounds, this class should be treated as hazardous.

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[8] Expected to cause skin and serious eye irritation.[8]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

While the specific history of 5-Chloro-4-fluoro-2-nitrophenol is not prominently documented, its identity as a member of the halogenated nitrophenol family places it within a class of industrially significant chemical intermediates. Its synthesis can be confidently proposed through established, reliable organic chemistry transformations, primarily the diazotization of a corresponding aniline precursor. The strategic combination of chloro, fluoro, nitro, and hydroxyl functional groups makes it and its isomers highly valuable scaffolds for creating complex molecules with tailored properties for the pharmaceutical and agrochemical industries. A thorough understanding of the underlying reaction mechanisms and safety protocols is essential for any researcher or scientist working with these potent and versatile building blocks.

References

-

LIER CHEM CO LTD. (2020). The preparation method of 5-fluoro-2-nitrophenol. Patsnap. Retrieved from [Link]

-

Intermediates. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

- Google Patents. (n.d.). CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol.

-

PubChem. (n.d.). 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

PubChem. (n.d.). Nitrofungin. National Center for Biotechnology Information. Retrieved from [Link]

-

Generic Manufacturer. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

-

ResearchGate. (2024). Chemical structure of (A) 2-chloro-4-nitrophenol (2C4NP) and (B).... Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Kamdem, B. P., & Ferreira, E. I. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 22(4), 379–398. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

5-Chloro-4-fluoro-2-nitrophenol: Technical Guide to Synthesis and Application

[1]

Chemical Identity & Significance[2][3][4][5][6][7][8][9]

5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8) is a highly functionalized aromatic building block characterized by a dense array of reactive handles on a phenol core.[1] Its utility in medicinal chemistry stems from its unique substitution pattern: the ortho-nitro group activates the ring for specific transformations, while the halogen substituents (fluorine and chlorine) offer distinct vectors for diversification and metabolic stability modulation.

This compound is a critical intermediate in the synthesis of benzoxazoles , a scaffold prevalent in anticancer therapeutics, antimicrobials, and kinase inhibitors.

Physiochemical Profile[1][2][5][10]

| Property | Value | Note |

| CAS Number | 65001-79-8 | Verified Identifier |

| Molecular Formula | C₆H₃ClFNO₃ | |

| Molecular Weight | 191.54 g/mol | |

| Appearance | Yellow Crystalline Solid | Typical of nitrophenols |

| Acidity (pKa) | ~5.5 - 6.0 (Predicted) | Enhanced acidity vs. phenol (pKa 10) due to o-NO₂ and halogens |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility |

| LogP | ~2.7 | Moderate lipophilicity |

Synthetic Methodology

The most robust and cited route for accessing 5-chloro-4-fluoro-2-nitrophenol is the regioselective nitration of 3-chloro-4-fluorophenol .[1] This approach leverages the directing effects of the hydroxyl group to install the nitro moiety at the ortho position (C2), avoiding the sterically crowded C6 position or the deactivated meta positions.

Protocol: Regioselective Nitration[1][12]

Reaction Scheme: 3-Chloro-4-fluorophenol + HNO3 -> 5-Chloro-4-fluoro-2-nitrophenol

Reagents & Conditions:

-

Reagent: 15% Nitric Acid (HNO₃) in Acetic Acid (AcOH)

-

Temperature: 0 °C (Ice bath control is critical)

-

Time: 1-2 Hours

Step-by-Step Methodology:

-

Preparation: Dissolve 3-chloro-4-fluorophenol (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C under an inert atmosphere (N₂).

-

Nitration: Slowly add a solution of 15% HNO₃ in acetic acid dropwise. Maintain the internal temperature below 5 °C to prevent over-nitration (formation of dinitro species).

-

Quenching: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow solid.[3]

-

Isolation: Filter the precipitate and wash copiously with cold water to remove excess acid.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Ethyl Acetate/Hexane gradient).

-

Note: The major byproduct is the 6-nitro isomer, though the 2-nitro isomer is favored due to hydrogen bonding with the phenolic OH.

-

Yield: Typically 60% isolated yield.[4]

Figure 1: Synthetic pathway for 5-Chloro-4-fluoro-2-nitrophenol via regioselective nitration.

Reactivity Profile & Mechanism[8]

Understanding the electronic landscape of 5-chloro-4-fluoro-2-nitrophenol is essential for its application.[1] The molecule possesses two halogens with distinct reactivities governed by the nitro group.

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

This molecule is a textbook example of regioselective activation .

-

Chlorine (C5): Located para to the Nitro group (C2). The strong electron-withdrawing resonance effect of the nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack at C5.

-

Fluorine (C4): Located meta to the Nitro group. It lacks resonance activation and is deactivated relative to the chlorine, despite fluorine generally being a better leaving group in SₙAr when activated.

Result: Nucleophiles (amines, thiols) selectively displace the Chlorine atom.

Application Example: Reaction with N-phenylpiperazine yields 4-fluoro-5-(4-phenylpiperazin-1-yl)-2-nitrophenol .[1] The fluorine atom remains intact, available for metabolic blocking or H-bond modulation in the final drug candidate.

Reduction to Aminophenol

The nitro group can be reduced to an amine using standard conditions (Fe/AcOH, H₂/Pd-C, or Na₂S₂O₄). The resulting 2-amino-5-chloro-4-fluorophenol is an "ortho-aminophenol," a privileged motif for cyclization.[1]

Cyclization to Benzoxazoles: Condensation of the reduced aminophenol with carboxylic acid derivatives (or orthoesters) closes the ring to form 5-fluoro-6-substituted benzoxazoles.[1]

Figure 2: Divergent reactivity pathways.[1] Path A exploits the para-nitro activation for SnAr. Path B leads to heterocyclic scaffold construction.

Applications in Drug Development[2][4][5]

The primary value of 5-chloro-4-fluoro-2-nitrophenol lies in its role as a precursor for Fluorinated Benzoxazoles .

Case Study: Anticancer Agents

Research has demonstrated the synthesis of piperazine-linked benzoxazoles using this intermediate.[1] The fluorine atom at the C5 position of the benzoxazole (derived from C4 of the phenol) enhances metabolic stability and lipophilicity, while the piperazine moiety (introduced via SₙAr at C6 of the benzoxazole/C5 of the phenol) improves solubility and target engagement.

Workflow:

-

SₙAr: 5-Chloro-4-fluoro-2-nitrophenol + Aryl Piperazine → Intermediate A.[1]

-

Reduction: Intermediate A + H₂ → Aminophenol B.

-

Cyclization: Aminophenol B + Trimethyl Orthoacetate → 5-Fluoro-6-(piperazinyl)benzoxazole .

This scaffold exhibits cytotoxicity against various cancer cell lines, validating the intermediate's importance in oncology pipelines.

Safety & Handling

-

Hazards: As a nitrophenol derivative, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It causes skin and eye irritation (GHS Classifications H302, H315, H319).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx, HCl, and HF emissions).

References

Sources

- 1. 611-07-4|5-Chloro-2-nitrophenol|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 4. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 5. 5-Chloro-4-fluoro-2-nitrophenol | C6H3ClFNO3 | CID 22503692 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of "5-Chloro-4-fluoro-2-nitrophenol" derivatives

Abstract

This application note details the optimized protocol for the regioselective synthesis of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) , a critical scaffold in the development of kinase inhibitors (e.g., EGFR targeting) and heterocyclic antimicrobials (benzoxazoles). Unlike generic nitration methods, this guide focuses on controlling regiochemistry during the nitration of 3-chloro-4-fluorophenol to minimize the formation of the sterically hindered 6-nitro isomer (which leads to the 3-chloro-4-fluoro-6-nitrophenol impurity). Furthermore, we provide validated workflows for downstream derivatization, specifically leveraging the para-nitro activation to facilitate Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom, preserving the fluorine moiety for metabolic stability.

Retrosynthetic Strategy & Mechanism

The synthesis hinges on the electronic directing effects of the phenol group. The precursor, 3-chloro-4-fluorophenol , contains a strong activating group (-OH) and two deactivating but ortho/para-directing halogens.

-

Directing Logic: The hydroxyl group (-OH) at C1 strongly directs electrophiles to the ortho and para positions.

-

Outcome: Nitration predominantly occurs at C6. Upon re-numbering the product according to IUPAC priority rules (OH=1, NO2=2), the C6-nitro group becomes the C2-nitro group, and the C3-chloro group becomes C5-chloro.

Diagram 1: Synthesis & Derivatization Logic

Caption: Logical flow from precursor selection to target scaffold and downstream medicinal chemistry applications.

Core Protocol 1: Synthesis of 5-Chloro-4-fluoro-2-nitrophenol

Objective: Isolate >95% pure CFNP with minimized dinitro impurities.

Materials

-

Precursor: 3-Chloro-4-fluorophenol (CAS 615-62-3)

-

Reagents: Nitric acid (65-70%), Glacial Acetic Acid (AcOH).

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes.

Step-by-Step Methodology

-

Preparation of Nitrating Solution:

-

In a separate vessel, dilute concentrated HNO3 (1.1 eq) in glacial acetic acid (volume ratio 1:5). Chill to 0°C.

-

Why: Using AcOH as a solvent moderates the nitronium ion (

) concentration, preventing "runaway" exotherms and over-nitration (dinitro species).

-

-

Substrate Solubilization:

-

Dissolve 3-chloro-4-fluorophenol (1.0 eq) in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0–5°C using an ice/salt bath.

-

-

Controlled Addition:

-

Add the nitrating solution dropwise over 30–60 minutes.

-

Critical Control Point: Maintain internal temperature <10°C. Higher temperatures increase the formation of the unwanted C2-isomer (between OH and Cl).

-

-

Reaction Monitoring:

-

Allow to stir at 0°C for 2 hours, then warm slowly to room temperature (RT) over 1 hour.

-

Check via TLC (Mobile Phase: 20% EtOAc in Hexanes). The product (yellow spot) will be less polar than the starting phenol but more polar than dinitro byproducts.

-

-

Quench and Workup:

-

Pour the reaction mixture into crushed ice/water (10x volume).

-

Stir vigorously for 30 minutes. The product typically precipitates as a yellow solid.

-

Filtration: Filter the solid.[3] If no precipitate forms, extract with DCM (3x). Wash organic layer with water and brine to remove acetic acid.

-

-

Purification:

-

Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO2, gradient 0-10% EtOAc/Hexanes).

-

Expected Yield: 60–65%.

-

Characterization: 1H NMR (CDCl3) should show two doublets (para-coupling is minimal, look for F-coupling). δ ~7.8 (d, H3, adjacent to F), δ ~7.2 (d, H6, adjacent to Cl/F). Note: Shifts depend on solvent.

-

Core Protocol 2: Derivatization via SNAr (Chlorine Displacement)

Scientific Insight: The nitro group at position 2 is para to the chlorine atom at position 5. This electronic arrangement strongly activates the C5-Cl bond for Nucleophilic Aromatic Substitution (SNAr), making it significantly more reactive than the C4-F bond (which is meta to the nitro group). This allows for the selective introduction of amines (e.g., piperazines) without losing the fluorine atom.

Reaction Scheme

CFNP + R-NH2 -> 4-Fluoro-5-(R-amino)-2-nitrophenol + HCl

Methodology

-

Setup: Dissolve CFNP (1.0 eq) in an aprotic solvent (Chlorobenzene or Toluene are preferred for higher boiling points; Acetonitrile for lower temps).

-

Nucleophile Addition: Add the amine nucleophile (e.g., N-phenylpiperazine) (1.2 – 2.0 eq).

-

Base: Add K2CO3 or DIPEA (2.0 eq) to scavenge HCl.

-

Conditions: Reflux (110–130°C) for 6–12 hours.

-

Monitoring: The reaction is complete when the starting material peak disappears on HPLC.

-

-

Workup: Dilute with water, extract with EtOAc. The product is often a deep orange/red solid due to the push-pull electronic system (Amino-Nitro conjugation).

Diagram 2: SNAr Selectivity Mechanism

Caption: Mechanistic basis for the selective displacement of Chlorine over Fluorine.

Analytical Characterization & Specifications

Researchers should verify the synthesized scaffold against these standard metrics.

| Parameter | Specification | Method |

| Appearance | Pale yellow to yellow-brown crystalline solid | Visual |

| Melting Point | 134–137°C (varies slightly by purity) | Capillary Method |

| Purity | >98% (HPLC area%) | HPLC (C18, ACN/Water) |

| 1H NMR | Characteristic aromatic protons (singlets/doublets split by F) | 400 MHz DMSO-d6 or CDCl3 |

| MS (ESI-) | [M-H]- = 190.0/192.0 (Cl isotope pattern) | LC-MS |

Safety & Handling

-

Nitration Hazard: The nitration step is exothermic. Never add nitric acid rapidly to the phenol solution. Accumulation of reagents can lead to a thermal runaway.

-

Chemical Hygiene: 5-Chloro-4-fluoro-2-nitrophenol is a substituted nitrophenol. It is likely toxic by inhalation and skin contact. Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

BenchChem. Synthesis and Properties of Halogenated Nitrophenols. (Accessed 2026). Link

-

MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules 2021. Link

-

PubChem. Compound Summary: 5-Chloro-4-fluoro-2-nitrophenol (CID 22503692).[4] National Library of Medicine.[4] Link[4]

-

GuideChem. 4-Chloro-5-fluoro-2-nitrophenol Properties and Suppliers.Link

Sources

Application Notes and Protocols for the Utilization of 5-Chloro-4-fluoro-2-nitrophenol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of 5-Chloro-4-fluoro-2-nitrophenol as a versatile building block for the synthesis of high-performance polymers. The unique arrangement of functional groups on this monomer—a phenolic hydroxyl, an activating nitro group, and two distinct halogen atoms—offers a rich platform for creating novel poly(aryl ether)s with tailored properties. This guide delves into the scientific rationale behind its use, provides a detailed experimental protocol for its polymerization, and outlines the expected characteristics of the resulting polymer, positioning it as a valuable resource for researchers in materials science and advanced drug delivery systems.

Introduction: The Strategic Value of 5-Chloro-4-fluoro-2-nitrophenol in Polymer Synthesis

5-Chloro-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound with significant potential as a monomer in step-growth polymerization. Its utility stems from a unique combination of reactive sites that allow for controlled polymer chain extension.

-

The Phenolic Hydroxyl Group: This group serves as the primary nucleophile in the polymerization reaction. Upon deprotonation with a suitable base, it forms a phenoxide, which is a potent nucleophile for aromatic substitution reactions.

-

The Nitro Group: Positioned ortho to the hydroxyl group and para to the fluorine atom, the strongly electron-withdrawing nitro group plays a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation significantly lowers the energy barrier for the substitution of the halogen atoms.

-

The Halogen Substituents (Fluoro and Chloro): The monomer possesses two different halogen atoms, which act as leaving groups during polymerization. In SNAr reactions, the rate of displacement is largely dependent on the stability of the intermediate Meisenheimer complex. Due to its high electronegativity, fluorine exerts a strong inductive electron-withdrawing effect, which stabilizes the intermediate more effectively than chlorine. Consequently, the fluorine atom at the 4-position, which is para to the activating nitro group, is significantly more reactive and will be preferentially displaced during polymerization. The chlorine atom, being meta to the nitro group, is much less activated and is expected to remain as a pendant group on the polymer backbone.

This inherent reactivity difference allows for a self-polymerization reaction where the phenoxide of one monomer attacks the activated fluorine site of another, leading to the formation of a poly(chloro-nitro-phenylene ether). The retained chloro and nitro groups on the polymer backbone offer valuable sites for post-polymerization modification, enabling the fine-tuning of properties such as solubility, thermal stability, and biological activity.

Reaction Mechanism and Polymerization Workflow

The self-polymerization of 5-Chloro-4-fluoro-2-nitrophenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

-

Deprotonation: The phenolic hydroxyl group is deprotonated by a base (e.g., potassium carbonate) to form the highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide attacks the carbon atom bearing the fluorine atom on another monomer molecule. This position is highly activated by the para-nitro group.

-

Formation of Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

-

Elimination of Fluoride: The fluoride ion is eliminated as the leaving group, and the aromaticity of the ring is restored, forming an ether linkage between the monomer units.

This process repeats, leading to the formation of a high molecular weight polymer.

Diagram of the Polymerization Workflow

Caption: Workflow for the synthesis of poly(5-chloro-2-nitrophenylene ether).

Detailed Experimental Protocol: Self-Polymerization of 5-Chloro-4-fluoro-2-nitrophenol

This protocol describes a representative procedure for the synthesis of a poly(aryl ether) from 5-Chloro-4-fluoro-2-nitrophenol.

Materials:

-